4-Nitro-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid
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Overview
Description
4-Nitro-3’-(trifluoromethyl)-[1,1’-biphenyl]-3-carboxylic acid is an organic compound with the molecular formula C14H8F3NO4. This compound is characterized by the presence of a nitro group, a trifluoromethyl group, and a carboxylic acid group attached to a biphenyl structure. It is commonly used in various chemical research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro-3’-(trifluoromethyl)-[1,1’-biphenyl]-3-carboxylic acid typically involves the nitration of 3’-(trifluoromethyl)-[1,1’-biphenyl]-3-carboxylic acid. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent overheating.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process starting from readily available precursors. The process includes halogenation, nitration, and subsequent purification steps to obtain the desired product with high purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Nitro-3’-(trifluoromethyl)-[1,1’-biphenyl]-3-carboxylic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3).
Esterification: Methanol, sulfuric acid (H2SO4).
Major Products Formed
Reduction: 4-Amino-3’-(trifluoromethyl)-[1,1’-biphenyl]-3-carboxylic acid.
Substitution: Various substituted biphenyl derivatives.
Esterification: Methyl 4-nitro-3’-(trifluoromethyl)-[1,1’-biphenyl]-3-carboxylate.
Scientific Research Applications
4-Nitro-3’-(trifluoromethyl)-[1,1’-biphenyl]-3-carboxylic acid is utilized in several scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Employed in the development of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Nitro-3’-(trifluoromethyl)-[1,1’-biphenyl]-3-carboxylic acid involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. The carboxylic acid group can form hydrogen bonds with target proteins, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
- 4-Nitro-3-(trifluoromethyl)benzoic acid
- 4-Nitro-2’-(trifluoromethyl)-[1,1’-biphenyl]-3-carboxylic acid
- 4-Nitro-3’-(difluoromethyl)-[1,1’-biphenyl]-3-carboxylic acid
Uniqueness
4-Nitro-3’-(trifluoromethyl)-[1,1’-biphenyl]-3-carboxylic acid is unique due to the specific positioning of the nitro and trifluoromethyl groups on the biphenyl structure. This unique arrangement imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
2-nitro-5-[3-(trifluoromethyl)phenyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F3NO4/c15-14(16,17)10-3-1-2-8(6-10)9-4-5-12(18(21)22)11(7-9)13(19)20/h1-7H,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUKYAXPIGZAZLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=C(C=C2)[N+](=O)[O-])C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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